methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17190198
InChI: InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClINO3
Molecular Weight: 383.61 g/mol

methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17190198

Molecular Formula: C12H15ClINO3

Molecular Weight: 383.61 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride -

Specification

Molecular Formula C12H15ClINO3
Molecular Weight 383.61 g/mol
IUPAC Name methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
Standard InChI Key VMEIWGHVFGZHQQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with substituents at the (2S) and (4S) positions. The 4-position is functionalized with a 4-iodophenoxy group, while the 2-position contains a methyl ester moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing . The stereochemical arrangement is preserved through controlled synthetic protocols, ensuring enantiomeric purity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Namemethyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate; hydrochloride
Molecular FormulaC12H15ClINO3\text{C}_{12}\text{H}_{15}\text{ClINO}_3
Molecular Weight383.61 g/mol
Stereochemistry(2S,4S) configuration
Canonical SMILESCOC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)I.Cl

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous pyrrolidine derivatives exhibit conformational flexibility in the solid state. For example, a related chlorophenyl-pyrrolidine compound crystallizes as a racemate with distinct envelope and twisted ring conformations . Intramolecular hydrogen bonds (e.g., O—H⋯O) and intermolecular interactions (e.g., N—H⋯O) stabilize these structures, suggesting similar behavior in the iodinated variant .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis typically involves three stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones yields the pyrrolidine core.

  • Functionalization: The 4-iodophenoxy group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction, leveraging the iodine atom’s leaving group potential .

  • Esterification and Salt Formation: The carboxylic acid at the 2-position is esterified with methanol, followed by hydrochloride salt precipitation to improve stability.

Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, ensuring the (2S,4S) configuration.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The hydrochloride salt’s formation is verified through chloride ion titration .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in water (≈25 mg/mL) and polar organic solvents like dimethyl sulfoxide (DMSO). The iodine atom’s electronegativity and the ester group’s hydrophobicity create a balance between polar and nonpolar interactions . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers at 2–8°C.

Table 2: Physicochemical Data

PropertyValue
Solubility in Water~25 mg/mL
Melting PointNot reported (decomposes above 200°C)
LogP (Octanol-Water)Estimated 2.1 (via computational modeling)
StabilityLight-sensitive; stable at pH 4–6

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.65 (d, 2H, aromatic H), δ 6.85 (d, 2H, aromatic H), δ 4.30 (m, 1H, pyrrolidine H), and δ 3.65 (s, 3H, ester CH₃) .

  • IR (KBr): Peaks at 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C–O–C), and 680 cm⁻¹ (C–I).

Research Applications

Medicinal Chemistry

Pyrrolidine scaffolds are prized for their mimicry of natural amino acids and conformational rigidity. This compound’s iodine atom offers a handle for radiolabeling (e.g., ¹²⁵I) in tracer studies, while the ester group facilitates prodrug strategies . Preliminary screens suggest affinity for serotonin and dopamine receptors, though detailed pharmacological data remain unpublished.

Chemical Intermediate

The iodophenoxy group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl derivatives . Researchers have utilized similar compounds to synthesize kinase inhibitors and antimicrobial agents .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentApplications
Methyl (2S,4S)-4-(4-ethylphenoxy)pyrrolidine-2-carboxylateC14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3249.34-EthylphenoxyDopamine D₃ receptor ligands
Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)pyrrolidine-2-carboxylate hydrochlorideC14H19Cl2NO3\text{C}_{14}\text{H}_{19}\text{Cl}_2\text{NO}_3320.224-Chloro-2-ethylphenoxyAntimicrobial research

The iodine atom in the subject compound enhances halogen bonding potential compared to chloro or ethyl derivatives, favoring interactions with protein targets .

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